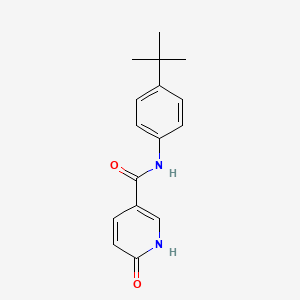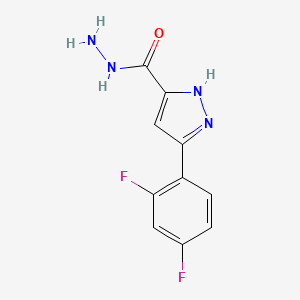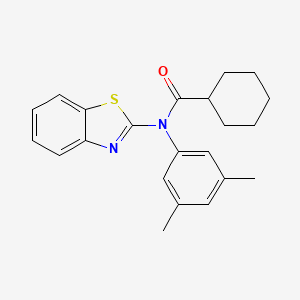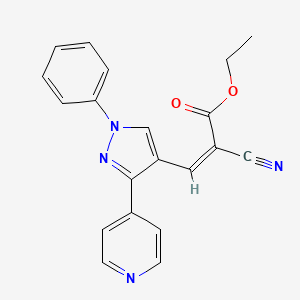
N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. Additionally, TAK-659 has been shown to inhibit other kinases, such as AKT and ERK, which are also involved in cancer cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Additionally, TAK-659 has been shown to inhibit the production of cytokines, which are molecules that promote inflammation and contribute to cancer progression. TAK-659 has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is that it has shown efficacy against a broad range of cancer types, which makes it a promising candidate for further development. Additionally, TAK-659 has been shown to enhance the activity of other cancer drugs, which could lead to improved treatment outcomes. However, one limitation of TAK-659 is that it has not yet been evaluated in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the development of TAK-659. One direction is to evaluate its efficacy in combination with other cancer drugs, such as immune checkpoint inhibitors. Another direction is to explore its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosage and treatment duration of TAK-659 in humans. Overall, TAK-659 has shown promising results in preclinical studies and is a promising candidate for further development as a cancer therapy.
Synthesis Methods
The synthesis of TAK-659 involves a series of chemical reactions, starting with the reaction of 4-tert-butylphenylhydrazine with 2,4-dichloropyridine to form an intermediate. This intermediate is then treated with a series of reagents to produce the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that TAK-659 inhibits the growth of cancer cells in vitro and in vivo. TAK-659 has been shown to be effective against various types of cancer, including B-cell lymphoma, multiple myeloma, and solid tumors. Furthermore, TAK-659 has been shown to enhance the activity of other cancer drugs, such as rituximab and lenalidomide.
properties
IUPAC Name |
N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)12-5-7-13(8-6-12)18-15(20)11-4-9-14(19)17-10-11/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDNVRRINSTDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-6-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)


![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)

